molecular formula C10H10N2O B11915018 (4-(Isoxazol-3-yl)phenyl)methanamine

(4-(Isoxazol-3-yl)phenyl)methanamine

Cat. No.: B11915018
M. Wt: 174.20 g/mol
InChI Key: KSVMVCVTZIBRHJ-UHFFFAOYSA-N
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Description

(4-(Isoxazol-3-yl)phenyl)methanamine is a chemical compound that features an isoxazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isoxazol-3-yl)phenyl)methanamine typically involves the formation of the isoxazole ring followed by its attachment to the phenylmethanamine moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Isoxazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, (4-(Isoxazol-3-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug discovery. Isoxazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Isoxazol-3-yl)phenyl)methanamine is unique due to the presence of both the isoxazole ring and the phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[4-(1,2-oxazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7,11H2

InChI Key

KSVMVCVTZIBRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NOC=C2

Origin of Product

United States

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